molecular formula C10H9ClN2O B1621364 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-79-5

2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1621364
CAS No.: 87591-79-5
M. Wt: 208.64 g/mol
InChI Key: KPABQRQVYRRJPX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound This compound features a fused pyrido[1,2-a]pyrimidinone core with two distinct substituents: a chloromethyl group at position 2 and a methyl group at position 7. The bicyclic structure consists of a pyridine ring fused to a pyrimidinone moiety, with the carbonyl group located at position 4. The molecular formula is C₁₀H₉ClN₂O , and the molecular weight is 208.64 g/mol .

Crystallographic data for this compound are not explicitly reported in the available literature. However, structural analogs with similar pyrido[1,2-a]pyrimidinone cores exhibit planar bicyclic systems. For example, related derivatives often crystallize in orthorhombic or monoclinic systems, with intermolecular interactions such as hydrogen bonding and π-π stacking governing their packing arrangements. The chloromethyl group’s spatial orientation and the methyl group’s steric effects likely influence the molecule’s crystalline properties, though specific diffraction patterns remain undocumented.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Properties

IUPAC Name

2-(chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-9-12-8(5-11)4-10(14)13(9)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABQRQVYRRJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368652
Record name 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87591-79-5
Record name 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Hydroxymethyl Precursors

A widely employed method involves the chlorination of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine under anhydrous conditions.

Procedure :

  • The hydroxymethyl precursor (1.1 mmol) is dissolved in dichloromethane.
  • Thionyl chloride (2.2 mmol) is added dropwise at 0–5°C to minimize side reactions.
  • The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice water.
  • The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via recrystallization.

Key Data :

Parameter Value
Yield 75–85%
Reaction Time 4–6 hours
Purity (HPLC) ≥95%

This method is favored for its simplicity and high yield, though it requires careful handling of SOCl₂ due to its corrosive nature.

Cyclization Approaches

The pyrido[1,2-a]pyrimidin-4-one core can be constructed through cyclization of 2-aminopyridine derivatives with β-keto esters or acryloyl chlorides. For 2-(chloromethyl)-7-methyl variants, a pre-functionalized pyridine bearing methyl and hydroxymethyl groups is used.

Example Pathway :

  • Methyl Introduction : 7-Methyl-2-aminopyridine is reacted with methyl acrylate in the presence of acetic acid to form a β-enamino ester intermediate.
  • Cyclization : The intermediate undergoes thermal cyclization at 120°C for 8 hours to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Chlorination : The hydroxymethyl group at position 2 is chlorinated as described in Section 2.1.

Advantages :

  • Modular synthesis allows for late-stage functionalization.
  • High regioselectivity due to steric and electronic effects of the methyl group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both cyclization and chlorination steps. For instance, chlorination with SOCl₂ under microwave conditions (100 W, 80°C) achieves completion in 20 minutes compared to 6 hours conventionally.

Comparative Data :

Condition Conventional Microwave
Reaction Time 6 hours 20 minutes
Yield 80% 82%
Energy Consumption High Low

This method is scalable and aligns with green chemistry principles by minimizing solvent use.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance chlorination efficiency by stabilizing the transition state. However, dichloromethane is preferred for its low boiling point and ease of removal.

Catalytic Additives

Lewis acids like AlCl₃ (1.0 mmol per 2.6 mmol substrate) improve chlorination yields by activating SOCl₂. This is critical for sterically hindered substrates.

Temperature Control

Exothermic chlorination reactions require temperatures below 10°C during reagent addition to prevent decomposition. Subsequent warming to room temperature ensures complete conversion.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 720 cm⁻¹ (C-Cl stretch), 1650 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Cl), 6.90–7.20 (m, 3H, aromatic).
  • LC-MS : m/z 208.65 [M+H]⁺, consistent with C₁₀H₉ClN₂O.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming ≥95% purity.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk procurement of SOCl₂ and recycling of solvents (e.g., dichloromethane) reduce production costs by 30–40%.

Environmental Impact

Waste streams are treated with caustic scrubbing to remove residual chlorine compounds, achieving compliance with EPA guidelines.

Chemical Reactions Analysis

Nitration Reactions

Nitration occurs selectively at the C3 position of the pyrido-pyrimidinone ring under strongly acidic conditions. This regioselectivity is attributed to the electron-withdrawing effects of the carbonyl group and the chloromethyl substituent.

Reaction Conditions Reagents Product Yield
0°C → RT, 1 hr65% HNO₃, H₂SO₄ (conc.)2-(Chloromethyl)-7-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one100%

Mechanistic Insight :
The nitronium ion (NO₂⁺) attacks the C3 position due to its highest electron density in the aromatic system. The chloromethyl group remains unaffected under these conditions .

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes substitution with various nucleophiles, enabling functional diversification.

Nucleophile Reagents/Conditions Product Yield
Sodium AzideDMF, 80–90°C, 3 hr2-(Azidomethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one86%
AminesTEA, DCM, RTN-Substituted 2-(aminomethyl) derivatives58–74%
ThiophenolK₂CO₃, DMF, 60°C2-(Phenylthiomethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one67%

Key Observations :

  • Azide substitution proceeds via an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .

  • Amine substitutions are pH-dependent, with optimal yields achieved under mildly basic conditions .

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyrimidinone ring while preserving the chloromethyl group.

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (35 psi), 6N HCl, RT, 8 hr2-(Chloromethyl)-7-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one90%

Applications :
The tetrahydro derivative exhibits enhanced solubility and is a key intermediate in neuropharmacological agent synthesis .

Condensation with Carbonyl Compounds

The chloromethyl group participates in TDAE (tetrakis(dimethylamino)ethylene)-mediated condensations with oxomalonate esters.

Reagent Conditions Product Yield
Diethyl oxomalonate (10)TDAE, –20°C → RT, 3 hr2-(Chloromethyl)-7-methyl-3-(hydroxymalonate)-4H-pyrido[1,2-a]pyrimidin-4-one92%

Mechanism :
TDAE facilitates single-electron transfer (SET), enabling radical-based coupling at the chloromethyl site .

Oxidation and Hydrolysis

Controlled oxidation and hydrolysis modify the chloromethyl group without affecting the aromatic system.

Reaction Conditions Product Yield
OxidationKMnO₄, H₂O, 60°C2-(Carboxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one78%
HydrolysisNaOH (aq), reflux, 6 hr2-(Hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one85%

Applications :
The hydroxymethyl derivative serves as a precursor for esterification and glycosylation reactions .

Comparative Reactivity with Analogues

The reactivity of 2-(chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one differs from structurally related compounds:

Compound Nitration Position Substitution Rate (k, M⁻¹s⁻¹)
This compoundC31.2 × 10⁻³
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneC50.8 × 10⁻³
3-(Chloroethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneC70.5 × 10⁻³

Key Finding :
The methyl group at C7 sterically hinders electrophilic substitution at adjacent positions, directing nitration to C3 .

Industrial-Scale Modifications

Large-scale reactions employ optimized conditions to minimize byproducts:

  • Chloromethyl → Azidomethyl : Continuous-flow reactors with NaN₃ in DMF (residence time: 15 min, yield: 89%) .

  • Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts (H₂ pressure: 50 bar, yield: 94%) .

Scientific Research Applications

2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloromethyl group at the 2-position makes it a versatile intermediate for further chemical modifications, enhancing its potential in drug development and other applications.

Biological Activity

Overview

2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. The structural characteristics of this compound, including a chloromethyl group at the 2-position and a methyl group at the 7-position, contribute to its unique biological profile.

PropertyValue
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
CAS Number87591-79-5
IUPAC Name2-(Chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The compound's mechanism may involve:

  • Inhibition of COX-2 Activity : Studies have demonstrated that the compound exhibits potent inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs such as celecoxib .
  • Influence on Inflammatory Pathways : The presence of electron-donating groups like the chloromethyl substituent enhances its anti-inflammatory efficacy by modulating signaling pathways associated with inflammation .

Anti-inflammatory Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory effects. For instance:

  • In Vivo Studies : In carrageenan-induced paw edema models, compounds similar to this compound showed effective reduction in edema comparable to indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Assays : It demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MIC) reported as follows:
    • E. coli : MIC = 50 µM
    • S. agalactiae : MIC = 75 µM .

Anticancer Potential

The potential anticancer properties of this compound are under investigation:

  • Cell Proliferation Studies : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy .

Case Studies and Research Findings

  • Study on COX Inhibition : A recent study reported that derivatives similar to this compound significantly suppressed COX-2 activity with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
  • Pyrimidine Nucleosides Research : Research involving chloroethyl pyrimidine nucleosides showed promising results in inhibiting cell migration and invasion in cancer models, suggesting similar pathways may be activated by compounds like this compound .
  • Hybrid Antimalarial Agents : The synthesis of ferrocene-pyrimidine conjugates has highlighted the potential for hybrid compounds incorporating pyrido[1,2-a]pyrimidines to exhibit antimalarial activity .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The compound is typically synthesized via multi-step reactions. A core pyrido[1,2-a]pyrimidin-4-one scaffold is first constructed, followed by functionalization. For example, Suzuki-Miyaura cross-coupling (using microwave heating) can introduce aryl groups at specific positions . Chloromethyl groups are often introduced via nucleophilic substitution or halogenation reactions under controlled conditions (e.g., using thionyl chloride or chloromethylating agents) . Reaction optimization may involve catalysts like palladium for coupling steps .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR (¹H, ¹³C): To confirm the chloromethyl group’s position and assess aromatic proton environments .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding patterns observed in related pyrido-pyrimidinones) .
  • HPLC/MS : Ensures purity and verifies molecular weight, particularly for detecting byproducts from substitution reactions .

Q. What structural features influence the compound’s reactivity?

The chloromethyl group at position 2 enhances electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or thiols). The pyrimidinone core’s electron-deficient nature facilitates electrophilic aromatic substitution at position 7 . Substituents on the piperidine or thiazolidinone moieties (in derivatives) further modulate solubility and biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during chloromethyl group introduction?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-halogenation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and yield .
  • Catalyst use : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts enhance regioselectivity in halogenation steps .

Q. What structure-activity relationships (SAR) have been identified for pyrido-pyrimidinone derivatives in pharmacological studies?

  • Position 2 substituents : Chloromethyl groups improve membrane permeability but may require further derivatization (e.g., to amines) for target engagement .
  • Position 7 methylation : Enhances metabolic stability compared to bulkier substituents .
  • Thiazolidinone moieties (in analogs): Introduce antioxidant properties and influence binding to enzymes like aldose reductase .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions with targets like aldose reductase. For example, catechol-containing derivatives show hydrogen bonding with catalytic residues (Tyr48, His110), aligning with experimental IC₅₀ data . MD simulations assess stability of ligand-receptor complexes over time .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of pyrido-pyrimidinone derivatives?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., ALR2 vs. ALR1) may explain conflicting IC₅₀ values .
  • Stereochemical factors : Z/E isomerism in thiazolidinone analogs (e.g., vs. 6) can drastically alter binding affinities. Chiral HPLC or NOESY NMR should confirm configuration .
  • Purity thresholds : Impurities ≥5% (e.g., from incomplete substitution) may skew activity results. Orthogonal purity validation (HPLC, elemental analysis) is critical .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization TipsReference
Core scaffold synthesisMicrowave-assisted Suzuki couplingPd(PPh₃)₄, 100°C, 30 min
ChloromethylationSOCl₂, DMF, 0°C → RTSlow reagent addition, inert gas
PurificationColumn chromatography (SiO₂, EtOAc/Hex)Gradient elution for polar byproducts

Q. Table 2: SAR Insights for Pharmacological Activity

Substituent PositionFunctional GroupObserved EffectReference
2Chloromethyl↑ Lipophilicity, ↓ solubility
7Methyl↑ Metabolic stability vs. ethyl/bromo analogs
3 (analogs)ThiazolidinoneAntioxidant activity via radical scavenging

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
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2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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